Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Biological Activity
Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity and mechanism of action.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a tetrahydropyrido structure substituted with various functional groups. Its chemical formula is C17H20N2O4S with a molecular weight of approximately 356.42 g/mol. The presence of the ethylthio and nitrophenyl groups contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with a similar structural framework have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxic Assays : The MTT assay is commonly used to evaluate the cytotoxicity of these compounds against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). For example, derivatives containing a nitrophenyl group have shown enhanced activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Properties : Some derivatives display antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings regarding SAR for related compounds include:
Compound Variant | Substituent | IC50 (µM) | Cancer Cell Line |
---|---|---|---|
Compound A | 4-Nitrophenyl | 15 | MCF-7 |
Compound B | 2-Nitrophenyl | 20 | HCT-116 |
Compound C | 4-Bromophenyl | 25 | A549 |
The data suggest that electron-withdrawing groups like nitro enhance anticancer activity by stabilizing reactive intermediates formed during metabolic activation.
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The compound with a similar framework to isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo showed promising results with an IC50 value significantly lower than that of standard treatments .
- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that compounds with similar structures could induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in tumor cells .
Properties
IUPAC Name |
propan-2-yl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-5-30-20-22-17-16(18(25)23-20)15(12-6-8-13(9-7-12)24(27)28)14(11(4)21-17)19(26)29-10(2)3/h6-10,15H,5H2,1-4H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXVZDGMDLILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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